molecular formula C15H12Cl2N4O B15169528 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-62-7

6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B15169528
CAS No.: 917759-62-7
M. Wt: 335.2 g/mol
InChI Key: VOJBUZJGYKODTJ-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2,3-dichlorophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and ethoxy groups contribute to its high affinity for certain molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

917759-62-7

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-11(20-15(18)21-14)7-6-10(19-13)8-4-3-5-9(16)12(8)17/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

VOJBUZJGYKODTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=CC=C3)Cl)Cl)N

Origin of Product

United States

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